molecular formula C11H13N3O3 B2576129 ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate CAS No. 1503408-51-2

ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Cat. No.: B2576129
CAS No.: 1503408-51-2
M. Wt: 235.243
InChI Key: BLROXJXPGHCWKL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a chemical compound with the CAS Number: 1503408-51-2 . It has a molecular weight of 235.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other specific physical and chemical properties are not mentioned in the retrieved sources.

Scientific Research Applications

Heterocyclic Compounds Synthesis

One of the primary applications of compounds similar to ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is in the synthesis of heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals, materials, and chemical intermediates. For instance, the synthesis of various imidazo[1,2-a]pyridines and their derivatives demonstrates the versatility of these compounds in creating pharmacologically relevant structures (Schmitt et al., 1997).

Benzodiazepine Receptor Affinity

Research on compounds within the imidazo[4,5-b]pyridin family has shown that they can have significant interactions with central and mitochondrial benzodiazepine receptors. This interaction suggests potential applications in developing drugs that target these receptors, which are critical in managing conditions such as anxiety, insomnia, and epilepsy (Schmitt et al., 1997).

Luminescent Materials

Compounds related to this compound have been used in the synthesis of luminescent materials. These materials have potential applications in optoelectronic devices, sensors, and as markers in biological research. For example, derivatives of imidazo[1,5-a]pyridine with specific substitutions have been explored for their optical properties, demonstrating the potential of such compounds in creating luminescent low-cost materials (Volpi et al., 2017).

Anti-Inflammatory and Antiulcer Agents

Research into compounds structurally related to this compound has also explored their potential as anti-inflammatory and antiulcer agents. The modifications on the imidazo[1,2-a]pyridine skeleton have led to the discovery of compounds with promising biological activities, showcasing the therapeutic potential of such molecules (Abignente et al., 1976; Starrett et al., 1989).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary target of the compound ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is the NO synthase , specifically the inducible isoform . NO synthase is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

This compound interacts with its target by inhibiting the activity of NO synthase . This inhibition occurs in a selective manner, with the compound showing high selectivity for the inducible isoform of NO synthase .

Biochemical Pathways

The inhibition of NO synthase by this compound affects the nitric oxide signaling pathway . Nitric oxide is involved in various cellular processes, including inflammation and vasodilation. By inhibiting NO synthase, the compound can potentially influence these processes.

Result of Action

The result of the action of this compound is the inhibition of NO synthase, leading to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific physiological or pathological context.

Properties

IUPAC Name

ethyl 2-(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROXJXPGHCWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503408-51-2
Record name ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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